An In-depth Technical Guide to 1,3-Dimethylindole: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 1,3-Dimethylindole: Properties, Synthesis, and Applications in Modern Drug Discovery
A Note on Nomenclature: The query for "1,3-Dimethylindoline" often leads to ambiguity due to its close relation to the more extensively studied "1,3-Dimethylindole." Indoline is the saturated analog of indole. This guide will focus on the well-characterized and commercially available 1,3-Dimethylindole (CAS Number: 875-30-9) , a versatile heterocyclic compound with significant applications in chemical synthesis and pharmaceutical research.
Introduction to 1,3-Dimethylindole
1,3-Dimethylindole is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a methyl-substituted pyrrole ring. The presence of the methyl groups at the 1 and 3 positions significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 1,3-Dimethylindole is presented in the table below.
| Property | Value | Source |
| CAS Number | 875-30-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Colorless to yellow clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
| Flash Point | 111 °C | [3] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [3] |
| InChI Key | NAPPMSNSLWACIV-UHFFFAOYSA-N | [1][2] |
Synthesis of 1,3-Dimethylindole
While specific, detailed laboratory preparations for 1,3-Dimethylindole are not extensively documented in the provided search results, a general and widely utilized method for the synthesis of substituted indoles is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
For the synthesis of 1,3-Dimethylindole, a potential pathway would involve the reaction of N-methyl-N-phenylhydrazine with acetone, followed by cyclization under acidic conditions.
Experimental Workflow: Fischer Indole Synthesis (Conceptual)
Below is a conceptual workflow for the synthesis of 1,3-Dimethylindole via the Fischer indole synthesis.
Caption: Conceptual workflow for the synthesis of 1,3-Dimethylindole.
Applications in Drug Development and Research
The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[5] Its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
Anticancer Research
Indole derivatives are known to target various pathways implicated in cancer progression.[5] These include the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[5] The structural versatility of the indole nucleus allows for the design of compounds that can specifically interact with these targets.
A key signaling pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[5] Research has focused on synthesizing indole derivatives that can inhibit this pathway, offering a promising strategy for cancer therapy.[5]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by indole derivatives.
Anti-inflammatory Properties
Certain isoindoline derivatives, structurally related to indoles, have been investigated for their anti-inflammatory effects, which are attributed to the inhibition of the cyclooxygenase (COX) pathway.[6] This highlights the potential for indole-based compounds in the development of novel anti-inflammatory agents.
Safety and Handling
1,3-Dimethylindole is classified as harmful if swallowed and causes serious eye irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P301+P317: IF SWALLOWED: Get medical help.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P317: If eye irritation persists: Get medical help.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
1,3-Dimethylindole is a significant heterocyclic compound with a well-defined set of properties and a growing list of applications, particularly in the realm of medicinal chemistry. Its role as a scaffold for the development of new therapeutic agents continues to be an active area of research. A thorough understanding of its synthesis, properties, and biological activities is crucial for scientists and researchers working in drug discovery and organic synthesis.
References
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- Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Institute of Organic Chemistry, Polish Academy of Sciences.
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- Royal Society of Chemistry. (n.d.). Synthesis of 2,3-dihydroquinazolinimines and 1,3-diiminoisoindolines catalyzed by rare earth metal alkyl complexes through tandem addition/cyclization of nitriles with amines. Dalton Transactions.
- Scribd. (n.d.). 1 3 Diiminoisoindoline.
- Ramsay, T. W., Slater, G. R., & Smith, P. (1995). A Novel, Efficient Synthesis of 3,3-Dimethylindoline.
- PMC. (n.d.). Development and Application of Indolines in Pharmaceuticals.
- MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- PubChemLite. (n.d.). 1,3-dimethylindole (C10H11N).
- PMC. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- MDPI. (2024).
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